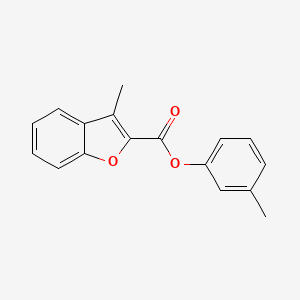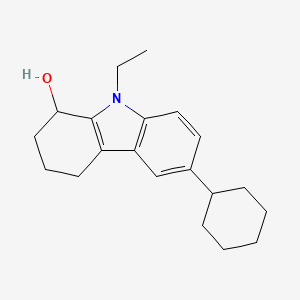![molecular formula C11H12ClNO4 B4892064 N-[(4-chlorophenoxy)acetyl]alanine](/img/structure/B4892064.png)
N-[(4-chlorophenoxy)acetyl]alanine
Overview
Description
N-[(4-chlorophenoxy)acetyl]alanine, also known as CPAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the amino acid alanine and has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
Scientific Research Applications
N-[(4-chlorophenoxy)acetyl]alanine has been studied for its potential applications in various fields of scientific research. In the field of medicine, N-[(4-chlorophenoxy)acetyl]alanine has been studied for its potential use as an anticancer agent. Studies have shown that N-[(4-chlorophenoxy)acetyl]alanine inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[(4-chlorophenoxy)acetyl]alanine has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that N-[(4-chlorophenoxy)acetyl]alanine reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
In the field of agriculture, N-[(4-chlorophenoxy)acetyl]alanine has been studied for its potential use as a herbicide. Studies have shown that N-[(4-chlorophenoxy)acetyl]alanine inhibits the growth of weeds by interfering with their hormone signaling pathways.
In the field of industry, N-[(4-chlorophenoxy)acetyl]alanine has been studied for its potential use as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenoxy)acetyl]alanine varies depending on its application. In the field of medicine, N-[(4-chlorophenoxy)acetyl]alanine induces apoptosis in cancer cells by activating the caspase pathway. N-[(4-chlorophenoxy)acetyl]alanine also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor. In the field of agriculture, N-[(4-chlorophenoxy)acetyl]alanine interferes with the hormone signaling pathways of weeds, inhibiting their growth. In the field of industry, N-[(4-chlorophenoxy)acetyl]alanine is used as a building block for the synthesis of other compounds.
Biochemical and Physiological Effects
N-[(4-chlorophenoxy)acetyl]alanine has been shown to have various biochemical and physiological effects. In the field of medicine, N-[(4-chlorophenoxy)acetyl]alanine has been shown to induce apoptosis in cancer cells and reduce inflammation. In the field of agriculture, N-[(4-chlorophenoxy)acetyl]alanine has been shown to inhibit the growth of weeds. In the field of industry, N-[(4-chlorophenoxy)acetyl]alanine is used as a building block for the synthesis of other compounds.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(4-chlorophenoxy)acetyl]alanine in lab experiments is its versatility. N-[(4-chlorophenoxy)acetyl]alanine can be used in various fields of scientific research, including medicine, agriculture, and industry. Another advantage of using N-[(4-chlorophenoxy)acetyl]alanine is its relatively simple synthesis method. However, one limitation of using N-[(4-chlorophenoxy)acetyl]alanine in lab experiments is its potential toxicity. N-[(4-chlorophenoxy)acetyl]alanine has been shown to have toxic effects in some studies, and caution should be taken when handling it.
Future Directions
There are many future directions for research on N-[(4-chlorophenoxy)acetyl]alanine. In the field of medicine, further studies are needed to determine the potential of N-[(4-chlorophenoxy)acetyl]alanine as an anticancer agent and anti-inflammatory agent. In the field of agriculture, further studies are needed to determine the potential of N-[(4-chlorophenoxy)acetyl]alanine as a herbicide and its effects on non-target organisms. In the field of industry, further studies are needed to determine the potential of N-[(4-chlorophenoxy)acetyl]alanine as a building block for the synthesis of other compounds. Overall, N-[(4-chlorophenoxy)acetyl]alanine has significant potential for various applications in scientific research, and further studies are needed to fully understand its potential.
properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-7(11(15)16)13-10(14)6-17-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESKQMQDEUTJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenoxy)acetyl]alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)
![2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)


![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)
![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)

![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)
![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4892075.png)
![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)